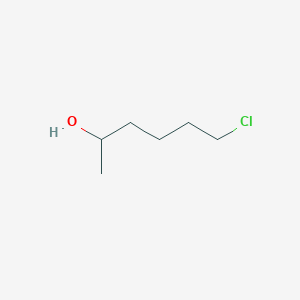

2-Hexanol, 6-chloro-

Description

BenchChem offers high-quality 2-Hexanol, 6-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexanol, 6-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18804-33-6 |

|---|---|

Molecular Formula |

C6H13ClO |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

6-chlorohexan-2-ol |

InChI |

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3 |

InChI Key |

LDIPECSHAACCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 6-chloro-2-hexanol. It is intended to serve as a technical resource for professionals in research and drug development who utilize chiral synthons and functionalized alcohols in their work.

Core Physicochemical Properties

6-Chloro-2-hexanol is a chiral alcohol containing a chlorine atom at the terminal position. Its stereocenter at the C2 position makes it a valuable building block in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs) where specific stereochemistry is crucial for therapeutic efficacy.[1] While the racemic mixture and its individual enantiomers, (R)- and (S)-6-chloro-2-hexanol, share identical physical properties in achiral environments, their biological activities and interactions in chiral settings differ significantly.[1]

The data presented below corresponds to the racemic mixture unless otherwise specified for a particular enantiomer.

Table 1: General and Computed Properties of 6-Chloro-2-hexanol

| Property | Value | Source |

| Molecular Formula | C6H13ClO | PubChem[2][3] |

| Molecular Weight | 136.62 g/mol | PubChem, Pharmaffiliates[2][3] |

| IUPAC Name | 6-chlorohexan-2-ol | PubChem[2] |

| CAS Number | 18804-33-6 (for racemic) | Pharmaffiliates[3] |

| (R)-enantiomer CAS | 154885-33-3 | PubChem[2] |

| Canonical SMILES | CC(CCCCCl)O | PubChem[2] |

| InChIKey | LDIPECSHAACCTQ-UHFFFAOYSA-N | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| Complexity | 47.8 | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

Table 2: Experimental and Physical Properties of 6-Chloro-2-hexanol

| Property | Value | Notes |

| Appearance | Data not available | Often a liquid at room temperature[4] |

| Storage Temperature | 2-8°C (Refrigerator) | Recommended for stability[3] |

| Solubility | Soluble in dimethylformamide | Limited solubility in water is expected[4][5] |

Synthesis and Reactivity

The primary route for synthesizing enantiomerically pure 6-chloro-2-hexanol is through the stereoselective reduction of the precursor ketone, 6-chloro-2-hexanone.[1] This transformation is a cornerstone of its production and is critical for its application as a chiral intermediate.

-

Stereoselective Reduction: The conversion of 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol can be achieved with high enantiomeric excess (>90%) using chiral catalysts, such as ruthenium complexes with (R)-BINAP ligands.[1] This process involves a metal-ligand bifunctional mechanism where a hydride and a proton are transferred to the carbonyl group.[1]

-

Intramolecular Cyclization: Under basic conditions, the hydroxyl group of 6-chloro-2-hexanol can be deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon at the C6 position, displacing the chloride ion to form a substituted tetrahydrofuran ring.[1][6]

-

Oxidation: As a secondary alcohol, 6-chloro-2-hexanol can be oxidized back to its corresponding ketone, 6-chloro-2-hexanone, which is a valuable intermediate itself.[1][7]

Below is a logical workflow for the synthesis and subsequent reaction of 6-chloro-2-hexanol.

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and analysis of 6-chloro-2-hexanol. The following sections outline common methodologies.

This protocol is a generalized procedure based on the asymmetric hydrogenation of ketones using chiral transition metal complexes.[1]

-

Preparation: In a high-pressure reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve 6-chloro-2-hexanone in a suitable organic solvent (e.g., ethanol or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of the chiral ruthenium-(R)-BINAP complex. The catalyst loading is typically low, in the range of 0.01 to 1 mol%.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the optimized pressure and stir the reaction mixture at a controlled temperature. Reaction conditions must be carefully optimized to maximize stereoselectivity.[1]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, carefully depressurize the vessel. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product, (R)-6-chloro-2-hexanol, using column chromatography on silica gel to remove the catalyst and any byproducts.

The following diagram illustrates the general experimental workflow for this synthesis.

This reaction demonstrates the nucleophilic character of the hydroxyl group under basic conditions.[1][6]

-

Reactant Preparation: Dissolve 6-chloro-2-hexanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), to the solution at a controlled temperature (often 0 °C to start). The base deprotonates the hydroxyl group to form the alkoxide.

-

Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

-

Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the resulting cyclic ether via distillation or column chromatography.

Confirming the identity, purity, and stereochemistry of the final product is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the proton environment and overall structure.

-

¹³C NMR: Used to confirm the carbon skeleton, including the positions of the chloro and hydroxyl groups.[1] For example, the hydroxyl-bearing carbon (C2) would show a characteristic shift.

-

-

Mass Spectrometry (MS): ESI-MS or EI-MS can be used to confirm the molecular weight of the compound.[1]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (ee).

-

Method: Use a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase such as a hexane/isopropanol mixture.

-

Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to calculate the ee.[1]

-

-

Polarimetry: Measures the optical rotation of a solution of the enantiomerically enriched product. The measured value is then compared to known literature values for the pure enantiomer to confirm its stereochemical identity.[1]

Safety and Handling

While comprehensive toxicological data for 6-chloro-2-hexanol is not fully available, related compounds and general laboratory chemical safety practices should be considered.[8][9]

-

General Hazards: The isomer 6-chloro-1-hexanol is listed as a skin and strong eye irritant and may be harmful by inhalation and skin absorption.[10] The (R)-enantiomer of 6-chloro-2-hexanol is noted to cause serious eye irritation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4][9] Recommended storage is between 2-8°C.[3]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]

References

- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 2. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. guidechem.com [guidechem.com]

- 5. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-chloro-2-hexanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-2-hexanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and illustrates the analytical workflow.

Physicochemical Properties

6-chloro-2-hexanol is a chiral secondary alcohol with the chemical formula C₆H₁₃ClO. Its structure contains a chlorine atom at the 6-position and a hydroxyl group at the 2-position of a hexane chain.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClO | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| IUPAC Name | 6-chlorohexan-2-ol | Pharmaffiliates[2] |

| CAS Number | 18804-33-6 | Pharmaffiliates[2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 6-chloro-2-hexanol based on typical chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH-OH |

| ~3.5 | t | 2H | CH₂-Cl |

| ~1.8 | m | 2H | CH₂ adjacent to CH₂-Cl |

| ~1.5 | m | 4H | Other CH₂ groups |

| ~1.2 | d | 3H | CH₃ |

| Variable | s | 1H | OH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~68 | CH-OH |

| ~45 | CH₂-Cl |

| ~38 | CH₂ adjacent to CH-OH |

| ~32 | CH₂ adjacent to CH₂-Cl |

| ~25 | Other CH₂ |

| ~23 | CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Key characterization techniques include both ¹H and ¹³C NMR to confirm the positions of the chloro and hydroxyl groups.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H stretch | Alcohol |

| 2960-2850 | Strong | C-H stretch | Alkane |

| 1470-1430 | Medium | C-H bend | Alkane |

| 1150-1050 | Strong | C-O stretch | Secondary Alcohol |

| 800-600 | Strong | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

The mass spectrum of 6-chloro-2-hexanol would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 136/138 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 101 | [M-Cl]⁺ |

| 45 | [CH₃CHOH]⁺ |

Confirmation of the molecular weight can be achieved through ESI-MS or EI-MS.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample like 6-chloro-2-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

6-chloro-2-hexanol sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-2-hexanol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

6-chloro-2-hexanol sample

-

Pipette

-

Dry acetone for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Preparation (Neat Liquid):

-

Spectrum Acquisition:

-

Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[4]

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

Compare the obtained spectrum with reference spectra if available.[4]

-

-

Cleaning: Clean the salt plates thoroughly with dry acetone and store them in a desiccator.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

-

Inlet system (e.g., Gas Chromatography - GC, or direct infusion)

-

6-chloro-2-hexanol sample

-

Solvent (e.g., methanol or acetonitrile for ESI)

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of 6-chloro-2-hexanol in a volatile solvent compatible with the GC system (e.g., dichloromethane or hexane).

-

Instrument Setup:

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program, column type) to achieve good separation.

-

Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard ionization energy of 70 eV is typically used.

-

-

Analysis:

-

Inject the sample into the GC-MS system.

-

The compound will be separated by the GC column and then enter the mass spectrometer.

-

-

Data Analysis:

-

Analyze the mass spectrum of the peak corresponding to 6-chloro-2-hexanol.

-

Identify the molecular ion peak and major fragment ions.

-

The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be visible for chlorine-containing fragments.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

Caption: Logical relationship between spectroscopic techniques and structural information.

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Hexanol, 6-chloro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis of 2-Hexanol, 6-chloro-, a key intermediate in various chemical syntheses. The document details the primary synthetic routes, focusing on the preparation of the precursor 6-chloro-2-hexanone and its subsequent reduction. Experimental protocols and quantitative data are presented to aid researchers in the practical application of these methods.

Historical Context and Discovery

While a singular definitive report on the "discovery" of 2-Hexanol, 6-chloro- is not readily apparent in the surveyed literature, its synthesis is intrinsically linked to the development of methods for the preparation of halogenated ketones and alcohols. The synthesis of the related compound, 6-chloro-1-hexanol, was described in Organic Syntheses in 1948, building on earlier work by Bennett and Turner in 1938, indicating that the synthesis of chlorohydrins was an area of academic and industrial interest during this period. The development of synthetic routes to its direct precursor, 6-chloro-2-hexanone, particularly through the rearrangement of 1-methylcyclopentyl hypochlorite as detailed in patents from the mid-20th century, was a significant step towards the practical availability of 2-Hexanol, 6-chloro-.

The primary application driving the refinement of synthetic methods for 6-chloro-2-hexanone, and by extension 2-Hexanol, 6-chloro-, has been its use as a key intermediate in the pharmaceutical industry.

Synthesis of the Key Precursor: 6-chloro-2-hexanone

The most common and historically significant pathway to 2-Hexanol, 6-chloro- involves the synthesis and subsequent reduction of 6-chloro-2-hexanone. Several methods for the preparation of this key ketone intermediate have been developed, each with distinct advantages and historical relevance.

From Cyclohexanol via Rearrangement

An important industrial method for the synthesis of 6-chloro-2-hexanone begins with cyclohexanol.[1] This multi-step process involves the dehydration of cyclohexanol to cyclohexene, followed by a thermal rearrangement to 1-methylcyclopentene. Subsequent hydration yields 1-methylcyclopentanol, which is then converted to 1-methylcyclopentyl hypochlorite. Finally, thermal decomposition of the hypochlorite furnishes 6-chloro-2-hexanone.[1]

Experimental Protocol: Synthesis of 6-chloro-2-hexanone from 1-methylcyclopentanol

A detailed process for the conversion of 1-methylcyclopentanol to 6-chloro-2-hexanone is described in U.S. Patent 5,498,802. The process involves reacting 1-methylcyclopentanol with an alkali metal hypochlorite in the presence of a carboxylic acid to form 1-methylcyclopentyl hypochlorite, which is then heated to induce rearrangement to the final product.

-

Reaction of 1-methylcyclopentanol: 1-methylcyclopentanol is reacted with sodium hypochlorite in the presence of acetic acid at a temperature of 0°C to 20°C to form 1-methylcyclopentyl hypochlorite.

-

Rearrangement: The resulting 1-methylcyclopentyl hypochlorite is then heated to a temperature of 30°C to 60°C to yield 6-chloro-2-hexanone.[2]

| Reactant/Reagent | Molar Equivalents | Temperature (°C) | Time | Isolated Yield (%) | Reference |

| 1-methylcyclopentanol | 1.0 | - | - | - | U.S. Patent 5,498,802 |

| Sodium hypochlorite | 1.4 - 1.5 | 0 - 20 | - | 80 | [2] |

| Acetic acid | 1.25 - 1.7 | 0 - 20 | - | 80 | [2] |

| Rearrangement | - | 30 - 60 | 1 min - 6 hr | - | U.S. Patent 5,491,265 |

From Methylcyclopentane via Oxidation and Rearrangement

Another significant route starts from methylcyclopentane. This process involves the oxidation of methylcyclopentane to 1-methylcyclopentanol, which then follows a similar reaction pathway as described above, involving the formation and rearrangement of 1-methylcyclopentyl hypochlorite.[1][3]

Experimental Protocol: Synthesis of 6-chloro-2-hexanone from Methylcyclopentane

As outlined in U.S. Patent 5,491,265, this process involves the following steps:

-

Oxidation: Methylcyclopentane is oxidized with ozone in the presence of a carboxylic acid (e.g., isobutyric acid) at 10°C to 30°C to form 1-methylcyclopentanol.[3]

-

Hypochlorite Formation: The resulting 1-methylcyclopentanol is reacted with sodium hypochlorite and acetic acid at 0°C to 20°C to yield 1-methylcyclopentyl hypochlorite.[3]

-

Rearrangement: The hypochlorite intermediate is then heated to 30°C to 60°C to produce 6-chloro-2-hexanone.[3]

| Starting Material | Key Reagents | Key Intermediate | Final Product | Reported Yield | Reference |

| Methylcyclopentane | Ozone, Carboxylic Acid, Sodium Hypochlorite, Acetic Acid | 1-methylcyclopentanol, 1-methylcyclopentyl hypochlorite | 6-chloro-2-hexanone | Not explicitly stated for the overall process | U.S. Patent 5,491,265 |

From 1,3-dibromochloropropane and Ethyl Acetoacetate

An alternative synthesis of 6-chloro-2-hexanone involves the reaction of 1,3-dibromochloropropane with ethyl acetoacetate, followed by hydrolysis and decarboxylation.[4] The use of a phase transfer catalyst, such as benzyltrimethylammonium bromide, has been shown to improve the yield and reaction time of this method.[4]

Experimental Protocol: Synthesis of 6-chloro-2-hexanone using a Phase Transfer Catalyst

-

Reaction: 1,3-dibromochloropropane, ethanol, and K2CO3 are reacted with the dropwise addition of ethyl acetate. The molar ratio of 1,3-dibromochloropropane to ethyl acetate to potassium carbonate to ethanol is 1:1.15:1.20:4.30.[4]

-

Work-up: After drying, an ammonium chloride solution is added, followed by the dropwise addition of concentrated sulfuric acid.[4]

-

Purification: The product is extracted with petroleum ether and purified by vacuum distillation, collecting the fraction at 120-140°C/8-10kPa.[4]

| Reactant | Molar Ratio | Catalyst | Yield Improvement | Reference |

| 1,3-dibromochloropropane | 1 | Benzyltrimethylammonium bromide (5.254 mol%) | Significant improvement in yield and product quality | [4] |

| Ethyl acetoacetate | 1.15 | [4] | ||

| Potassium carbonate | 1.20 | [4] | ||

| Ethanol | 4.30 | [4] |

Synthesis of 2-Hexanol, 6-chloro- by Reduction of 6-chloro-2-hexanone

Once 6-chloro-2-hexanone is obtained, the final step is its reduction to 2-Hexanol, 6-chloro-. For applications requiring a specific stereoisomer, such as in drug development, stereoselective reduction methods are employed.

Stereoselective Reduction

A primary route to enantiomerically pure (R)-6-chloro-2-hexanol is the stereoselective reduction of the prochiral 6-chloro-2-hexanone.[1] This can be achieved using chiral chemical catalysts or enzymes.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal complexes is a powerful method for synthesizing enantiomerically pure secondary alcohols.[1] Ruthenium complexes containing chiral diphosphine ligands, such as (R)-BINAP, have shown high efficiency and enantioselectivity in the reduction of various ketones.[1] The mechanism is believed to involve a metal-ligand bifunctional process where a hydride from the ruthenium center and a proton from a coordinated diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[1]

| Catalyst System | Enantiomeric Excess (ee) | Reference |

| (R)-BINAP-ruthenium complex | > 90% | [1] |

Experimental Protocol: General Procedure for Stereoselective Reduction

While a specific detailed protocol for the stereoselective reduction of 6-chloro-2-hexanone was not found in the initial searches, a general approach would involve:

-

Dissolving 6-chloro-2-hexanone in a suitable solvent (e.g., methanol, ethanol).

-

Adding a chiral catalyst, such as a Ru-BINAP complex, under an inert atmosphere.

-

Pressurizing the reaction vessel with hydrogen gas.

-

Stirring the reaction at a specific temperature and pressure until the reaction is complete (monitored by TLC or GC).

-

Purifying the product by column chromatography to isolate the desired enantiomer of 2-Hexanol, 6-chloro-.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for producing 2-Hexanol, 6-chloro-.

Caption: Synthesis of 6-chloro-2-hexanone from Cyclohexanol.

Caption: Synthesis of 6-chloro-2-hexanone from Methylcyclopentane.

Caption: Final reduction step to 2-Hexanol, 6-chloro-.

This guide provides a foundational understanding of the historical and practical aspects of synthesizing 2-Hexanol, 6-chloro-. Researchers and professionals in drug development can utilize this information to inform their synthetic strategies and further innovate in this area of organic chemistry.

References

- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 2. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]

- 3. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

Thermodynamic Properties of Chlorinated Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of chlorinated alcohols. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for a selection of chlorinated alcohols. These values have been compiled from various reputable sources and are presented for comparative analysis.

Table 1: Enthalpy of Formation and Combustion of Selected Chlorinated Alcohols

| Compound Name | Chemical Formula | State | Enthalpy of Formation (ΔfH°) (kJ/mol) | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Reference |

| 2-Chloroethanol | C₂H₅ClO | liquid | -289.1 ± 1.3 | -1291.2 ± 1.0 | [1] |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | liquid | -385. ± 1. | -1700. ± 1. | [2] |

| 2,3-Dichloro-1-propanol | C₃H₆Cl₂O | liquid | -381.00 ± 2.00 | -1704.00 ± 1.00 | [3] |

Table 2: Phase Change and Heat Capacity Data of Selected Chlorinated Alcohols

| Compound Name | Chemical Formula | Boiling Point (°C) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | Liquid Heat Capacity (Cp) (J/mol·K) | Reference |

| 2-Chloroethanol | C₂H₅ClO | 128.6 | 43.3 at 343 K | 145.6 | [1] |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | 174.3 | 47.33 (Joback Method) | Not Available | [3][4][5] |

| 2,3-Dichloro-1-propanol | C₃H₆Cl₂O | 182 | 47.33 (Joback Method) | 167.09 (Ideal Gas at 585.63 K) | [3][6] |

Experimental Protocols

The determination of thermodynamic properties of chlorinated alcohols relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This method involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

Methodology:

-

Sample Preparation: A precisely weighed sample of the chlorinated alcohol (typically 0.5 - 1.5 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Correction for Heat of Ignition: The heat released by the combustion of the ignition wire is subtracted from the total heat evolved.

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system (water and bomb), which has a known heat capacity. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Corrections for Halogen Presence: For chlorinated compounds, corrections must be made for the formation of hydrochloric acid (HCl) and chlorine (Cl₂) in the final products. This is typically achieved by analyzing the bomb contents after combustion.[7]

-

Diagram: Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Determination of Heat Capacity of Liquids via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids. The principle is to add a known quantity of heat to the sample and measure the resulting temperature change while minimizing heat exchange with the surroundings.

Methodology:

-

Sample Loading: A known mass of the chlorinated alcohol is hermetically sealed in a sample container within the calorimeter.

-

Thermal Equilibration: The calorimeter is brought to the desired starting temperature and allowed to reach thermal equilibrium.

-

Adiabatic Control: The temperature of an outer shield is continuously adjusted to match the temperature of the calorimeter vessel, thereby creating an adiabatic environment (no heat exchange).

-

Heat Input: A precisely measured amount of electrical energy (heat) is supplied to the sample through a heater.

-

Temperature Measurement: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) as a function of time.

-

Calculation: The heat capacity (Cp) is calculated using the following equation:

Cp = Q / (m * ΔT)

where:

-

Q is the heat added to the sample.

-

m is the mass of the sample.

-

ΔT is the measured temperature change.

-

-

Data Analysis: The experiment is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

-

Diagram: Logical Relationship in Adiabatic Calorimetry

References

- 1. 2-Chloroethanol [webbook.nist.gov]

- 2. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. 1,3-Dichloro-2-propanol CAS#: 96-23-1 [m.chemicalbook.com]

- 5. 1,3-Dichloro-2-propanol | 96-23-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of 2-Hexanol, 6-chloro-: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the computational modeling of 2-Hexanol, 6-chloro-, a chiral alcohol with potential applications as a building block in pharmaceutical synthesis. Given the limited publicly available experimental data on this specific compound, this guide outlines a robust computational approach to predict its physicochemical properties, toxicological profile, and potential biological interactions. The methodologies described herein are intended to accelerate research and development efforts by enabling early-stage in silico assessment, thereby reducing the reliance on resource-intensive experimental studies. This document details a workflow combining Density Functional Theory (DFT) for the calculation of molecular properties and Quantitative Structure-Activity Relationship (QSAR) modeling for toxicity prediction. Furthermore, a hypothetical signaling pathway is proposed for investigating the compound's potential neurological effects, based on the known mechanisms of similar chlorinated and short-chain alcohols. Detailed protocols for both computational and relevant experimental procedures are provided to ensure reproducibility and facilitate adoption by researchers in the field.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's physicochemical and toxicological properties is fundamental to its development and application. Due to the sparse experimental data for 2-Hexanol, 6-chloro-, computational predictions and data from structurally related compounds are invaluable.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of (R)-2-Hexanol, 6-chloro-.

| Property | Value | Source |

| Molecular Formula | C6H13ClO | PubChem[1] |

| Molecular Weight | 136.62 g/mol | PubChem[1] |

| IUPAC Name | (2R)-6-chlorohexan-2-ol | PubChem[1] |

| CAS Number | 154885-33-3 | PubChem[1] |

| Computed XLogP3 | 1.6 | PubChem[1] |

| Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Toxicological Summary

Toxicological data for 2-Hexanol, 6-chloro- is largely incomplete. The available information, primarily from safety data sheets and aggregated GHS classifications, suggests it is an irritant. For a more comprehensive assessment, data from related compounds like 2-hexanol and other chlorinated solvents are considered.

| Endpoint | Finding | Source |

| Acute Oral Toxicity | No data available | Cleanchem Laboratories[2] |

| Acute Dermal Toxicity | No data available | Cleanchem Laboratories[2] |

| Acute Inhalation Toxicity | No data available | Cleanchem Laboratories[2] |

| Skin Corrosion/Irritation | No data available | Cleanchem Laboratories[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2) | PubChem[1] |

| Carcinogenicity | No data available | Cleanchem Laboratories[2] |

| Mutagenicity | No data available | Cleanchem Laboratories[2] |

| Neurotoxicity (Inferred) | Chlorinated solvents and short-chain alcohols are known to be central nervous system depressants.[3][4] |

Computational Modeling Workflow

A multi-faceted computational approach is proposed to characterize 2-Hexanol, 6-chloro-. This workflow integrates quantum mechanical calculations for accurate molecular property prediction with QSAR modeling for toxicological endpoint estimation.

Potential Biological Signaling Pathway

Based on the known neurotoxic effects of chlorinated solvents and short-chain alcohols, a hypothetical signaling pathway for investigation is proposed.[3] These compounds often act by altering the balance of excitatory and inhibitory neurotransmission and can disrupt cell membrane integrity.[1][3]

Experimental Protocols

Synthesis and Purification of (R)-2-Hexanol, 6-chloro-

This protocol is based on the stereoselective reduction of the precursor 6-chloro-2-hexanone.

Objective: To synthesize (R)-2-Hexanol, 6-chloro- with high enantiomeric excess.

Materials:

-

6-chloro-2-hexanone

-

Chiral catalyst (e.g., Ru-based catalyst with a chiral diamine ligand)

-

Hydrogen source (H2 gas)

-

Anhydrous solvent (e.g., isopropanol)

-

Standard glassware for inert atmosphere reactions

-

Purification apparatus (e.g., column chromatography system with silica gel)

-

Analytical instruments (Chiral HPLC, NMR, Mass Spectrometry)

Methodology:

-

Reaction Setup: A dry reaction vessel is charged with 6-chloro-2-hexanone and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: The chiral ruthenium catalyst is added to the mixture. The catalyst loading is typically in the range of 0.01 to 1 mol%.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C).

-

Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-Hexanol, 6-chloro-.

-

Characterization: The final product's identity and purity are confirmed using NMR (1H and 13C) and Mass Spectrometry.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by Chiral High-Performance Liquid Chromatography (HPLC).

Computational Protocol: DFT and QSAR

Objective: To predict the physicochemical and toxicological properties of 2-Hexanol, 6-chloro-.

Software:

-

Quantum chemistry package (e.g., Gaussian, ORCA)

-

Molecular visualization software (e.g., GaussView, Avogadro)

-

QSAR modeling software or libraries (e.g., RDKit, PaDEL-Descriptor, Scikit-learn)

Methodology: Part A - DFT Calculations

-

Structure Preparation: The 3D structure of 2-Hexanol, 6-chloro- is generated and pre-optimized using a molecular mechanics force field (e.g., UFF).

-

Geometry Optimization: A full geometry optimization is performed using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure.[2]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This calculation also yields thermodynamic properties.

-

Property Calculation: From the optimized structure, various electronic properties are calculated, including:

-

Electrostatic potential (ESP) maps to identify regions of electrophilic and nucleophilic character.

-

Dipole moment.

-

Frontier molecular orbitals (HOMO-LUMO) to assess chemical reactivity.

-

Bond Dissociation Enthalpies (BDE) to predict metabolic stability.[2]

-

Methodology: Part B - QSAR Modeling for Toxicity

-

Dataset Curation: A dataset of structurally similar compounds (e.g., other aliphatic alcohols and haloalkanes) with known experimental toxicity data (e.g., LD50, EC50 for irritation) is compiled from reliable databases.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for all compounds in the dataset, including 2-Hexanol, 6-chloro-.

-

Model Building: A statistical model is developed to correlate the calculated descriptors with the experimental toxicity data. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms can be employed.

-

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal validation (e.g., cross-validation) and, ideally, external validation with a separate test set of compounds.

-

Prediction: The validated QSAR model is used to predict the toxicity of 2-Hexanol, 6-chloro-.

Conclusion

This guide outlines a comprehensive computational strategy for the characterization of 2-Hexanol, 6-chloro-. By leveraging DFT and QSAR modeling, researchers can obtain critical insights into its physicochemical properties, reactivity, and potential toxicity in the absence of extensive experimental data. The proposed workflow and hypothetical signaling pathway provide a foundational framework for future in silico and in vitro investigations. This approach not only accelerates the preliminary assessment of novel chemical entities but also aligns with the principles of reducing animal testing by prioritizing computational methods in the early stages of drug discovery and chemical safety assessment.

References

Theoretical Insights into 2-Hexanol, 6-chloro-: A DFT-Based Structural and Electronic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical Density Functional Theory (DFT) study on 2-Hexanol, 6-chloro-. The content herein is a theoretical exploration, illustrating the application of DFT methods to elucidate the structural, electronic, and spectroscopic properties of this halogenated alcohol. While direct experimental DFT studies on this specific molecule are not extensively available in public literature, this document synthesizes established computational protocols and theoretical data to serve as a valuable reference for researchers in computational chemistry and drug development.

Introduction

2-Hexanol, 6-chloro- is a bifunctional organic molecule containing both a hydroxyl and a chloro functional group. This structure presents interesting possibilities for intramolecular interactions and serves as a potential building block in organic synthesis. Understanding its three-dimensional structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity and potential applications. Density Functional Theory (DFT) offers a powerful and cost-effective computational approach to investigate these molecular characteristics at the quantum level.

This guide outlines the theoretical application of DFT to explore the optimized geometry, vibrational frequencies, and frontier molecular orbitals of 2-Hexanol, 6-chloro-. The methodologies and predicted data are presented to illustrate the insights that can be gained from such computational studies.

Computational Methodology

The hypothetical DFT calculations were conceptualized to be performed using a widely recognized quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, known for its balance of accuracy and computational cost, would be paired with a 6-311++G(d,p) basis set. This combination is well-suited for capturing the electronic structure of organic molecules containing heteroatoms like chlorine and oxygen.

Geometrical Optimization and Vibrational Frequencies

The initial molecular structure of 2-Hexanol, 6-chloro- would be drawn and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria would be set to the software's default values, ensuring a true energy minimum is located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a stable conformation.

Electronic Properties

Following geometry optimization, a series of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap provides an approximation of the molecule's excitability.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that could be obtained from a DFT study of 2-Hexanol, 6-chloro-.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.80 Å |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-Cl | 110.5° |

| C-O-H | 109.2° | |

| Dihedral Angle | H-O-C-C | 178.5° |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 2950-2850 | C-H stretching |

| δ(C-H) | 1460-1370 | C-H bending |

| ν(C-O) | 1100 | C-O stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the theoretical DFT study.

Caption: Computational workflow for DFT analysis.

Signaling Pathways and Logical Relationships

The interplay of different computational modules can be visualized as follows:

Caption: Logical flow from input to output in the DFT study.

Conclusion

This theoretical guide demonstrates the potential of DFT calculations to provide significant insights into the molecular properties of 2-Hexanol, 6-chloro-. The hypothetical data presented, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer a foundational understanding of this molecule's characteristics. The visualized workflows provide a clear roadmap for conducting such a computational investigation. For researchers in drug development and materials science, these theoretical approaches can be invaluable for screening candidate molecules, predicting reactivity, and guiding experimental synthesis and analysis. Further experimental studies are encouraged to validate and build upon these theoretical predictions.

Solubility Characteristics of 2-Hexanol, 6-chloro- in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanol, 6-chloro- is a halogenated alcohol with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a critical physicochemical property that dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexanol, 6-chloro-, including estimated solubility data, and detailed experimental protocols for its determination.

Physicochemical Properties of 2-Hexanol, 6-chloro-

| Property | Value |

| Chemical Formula | C₆H₁₃ClO |

| Molecular Weight | 136.62 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Estimated to be between 170-190 °C |

| LogP (Octanol-Water Partition Coefficient) | ~1.9 (estimated) |

Predicted Solubility of 2-Hexanol, 6-chloro-

The following table provides an estimated qualitative and quantitative solubility of 2-Hexanol, 6-chloro- in a variety of common organic solvents. These estimations are derived from the solubility data of structurally similar compounds such as 1-hexanol, 2-hexanol, and other chloro-alcohols.[1][2][3][4]

| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Estimated Quantitative Solubility |

| Water | Highly Polar Protic | Sparingly Soluble | 10-20 g/L |

| Methanol | Polar Protic | Miscible | > 500 g/L |

| Ethanol | Polar Protic | Miscible | > 500 g/L |

| Acetone | Polar Aprotic | Miscible | > 500 g/L |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | 300-500 g/L |

| Dichloromethane | Moderately Polar Aprotic | Soluble | 300-500 g/L |

| Toluene | Nonpolar Aprotic | Soluble | 200-400 g/L |

| Hexane | Nonpolar | Sparingly Soluble | 50-100 g/L |

| Diethyl Ether | Moderately Polar Aprotic | Miscible | > 500 g/L |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments to quantify the solubility of 2-Hexanol, 6-chloro-.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound in a solvent.[5][6][7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Hexanol, 6-chloro- to a known volume of the selected organic solvent in a glass flask with a screw cap. The excess solute ensures that the solution reaches saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath, typically maintained at 25 °C ± 0.5 °C.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to separate.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is crucial to avoid transferring any undissolved solute.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the obtained saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of 2-Hexanol, 6-chloro- in the diluted solution using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of 2-Hexanol, 6-chloro- of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility as the concentration of 2-Hexanol, 6-chloro- in the saturated solution, typically expressed in g/L or mol/L.

-

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Methods for Concentration Measurement

Gas chromatography is a suitable method for quantifying volatile and thermally stable compounds like 2-Hexanol, 6-chloro-.[8][9][10]

Protocol:

-

Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A capillary column with a nonpolar or mid-polar stationary phase (e.g., DB-5 or DB-17) is recommended.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Calibration: Prepare a series of standard solutions of 2-Hexanol, 6-chloro- in the same solvent used for the solubility test, with concentrations spanning the expected range of the diluted samples. Inject these standards to create a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the diluted sample from the shake-flask experiment.

-

Quantification: Determine the concentration of 2-Hexanol, 6-chloro- in the sample by comparing its peak area to the calibration curve.

If 2-Hexanol, 6-chloro- does not possess a strong chromophore, derivatization with a UV-absorbing agent may be necessary. However, for a quick estimation, direct UV/Vis analysis in the lower wavelength region can be attempted, though it may lack specificity.[11][12][13][14]

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 2-Hexanol, 6-chloro- in the chosen solvent to determine the wavelength of maximum absorbance. For alcohols, this is typically in the low UV range (e.g., < 220 nm).

-

Calibration: Prepare a series of standard solutions of 2-Hexanol, 6-chloro- in the same solvent and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the appropriately diluted sample from the shake-flask experiment at the λmax.

-

Quantification: Calculate the concentration of 2-Hexanol, 6-chloro- in the sample using the calibration curve.

Logical Relationships in Solubility Prediction

The solubility of a molecule like 2-Hexanol, 6-chloro- is governed by the principle of "like dissolves like". This can be visualized as a balance between its polar and nonpolar characteristics.

Figure 2: Factors Influencing the Solubility of 2-Hexanol, 6-chloro-.

Conclusion

While specific experimental data for the solubility of 2-Hexanol, 6-chloro- is scarce, its structural features suggest it is a versatile compound with miscibility in many common polar organic solvents and moderate solubility in nonpolar solvents. The provided experimental protocols offer robust methods for the precise determination of its solubility, which is essential for its effective application in research and development. The shake-flask method coupled with gas chromatography is recommended for obtaining accurate thermodynamic solubility data. This guide serves as a foundational resource for scientists and researchers working with this and structurally related compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. guidechem.com [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Hexanol - Wikipedia [en.wikipedia.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. scielo.br [scielo.br]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rootspress.org [rootspress.org]

Determining the Optical Rotation of (R)-6-chloro-2-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Optical Rotation and Chirality

Optical rotation is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images. This property arises from the differential interaction of chiral molecules with plane-polarized light. When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are measured using an instrument called a polarimeter.[1][2]

The specific rotation, denoted as [α], is a standardized measure of the optical rotation of a compound. It is a physical constant for a given chiral molecule under specific conditions of temperature, wavelength, and solvent. For (R)-6-chloro-2-hexanol, determining its specific rotation is crucial for confirming its enantiomeric purity, which is a critical parameter in pharmaceutical development and stereoselective synthesis.[3]

Quantitative Data

As of the compilation of this guide, specific experimental data for the optical rotation of (R)-6-chloro-2-hexanol is not published in readily accessible scientific literature. The table below is provided as a template for recording experimental data when the optical rotation of (R)-6-chloro-2-hexanol is determined.

| Parameter | Value |

| Compound | (R)-6-chloro-2-hexanol |

| CAS Number | 154885-33-3 |

| Molecular Formula | C6H13ClO |

| Molecular Weight | 136.62 g/mol |

| Observed Rotation (α) | To be determined |

| Concentration (c) | To be determined (g/mL) |

| Path Length (l) | To be determined (dm) |

| Wavelength (λ) | Typically 589 nm (Sodium D-line) |

| Temperature (T) | To be determined (°C) |

| Solvent | To be specified |

| Calculated Specific Rotation [α]λT | To be calculated |

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for measuring the optical rotation of (R)-6-chloro-2-hexanol using a polarimeter.

Materials and Equipment

-

(R)-6-chloro-2-hexanol sample of high enantiomeric purity

-

High-purity solvent (e.g., ethanol, methanol, or chloroform)

-

Polarimeter

-

Polarimeter cell (1 dm or other calibrated length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Syringe and filter (if necessary for sample clarity)

Sample Preparation

-

Accurate Weighing: Accurately weigh a specific amount of the (R)-6-chloro-2-hexanol sample using an analytical balance.

-

Dissolution: Quantitatively transfer the weighed sample to a volumetric flask of a known volume.

-

Solvent Addition: Add the chosen solvent to the volumetric flask, ensuring the compound is fully dissolved.

-

Dilution to Volume: Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Concentration Calculation: Calculate the concentration (c) of the solution in grams per milliliter (g/mL).

Polarimeter Operation and Measurement

-

Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent. The reading should be zeroed.

-

Cell Rinsing: Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

-

Cell Filling: Carefully fill the polarimeter cell with the sample solution, ensuring that no air bubbles are trapped in the light path.

-

Measurement: Place the filled polarimeter cell in the sample chamber of the polarimeter.

-

Record Observed Rotation: Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average to ensure accuracy.

-

Record Experimental Conditions: Note the temperature (T) at which the measurement was taken and the wavelength (λ) of the light source used (typically the sodium D-line at 589 nm).

Calculation of Specific Rotation

The specific rotation [α]λT is calculated using the following formula (Biot's Law):[1]

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light in nanometers.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for determining the optical rotation of (R)-6-chloro-2-hexanol.

Caption: Experimental workflow for determining the specific rotation of (R)-6-chloro-2-hexanol.

Conclusion

The determination of optical rotation is an indispensable technique for the characterization of chiral compounds like (R)-6-chloro-2-hexanol. While a specific value for its optical rotation is not currently documented in public literature, the detailed experimental protocol provided in this guide offers a robust framework for its measurement. Adherence to this protocol will enable researchers and drug development professionals to accurately determine this critical physical property, thereby ensuring the enantiomeric purity and quality of (R)-6-chloro-2-hexanol for its intended applications.

References

Enantiomeric Purity Assessment of 2-Hexanol, 6-chloro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the enantiomeric purity of 2-Hexanol, 6-chloro-, a chiral intermediate of interest in pharmaceutical and chemical synthesis. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents quantitative data in a structured format, and includes a logical workflow for the enantiomeric purity assessment process.

Introduction

2-Hexanol, 6-chloro- possesses a single stereocenter at the C-2 position, existing as a pair of enantiomers, (R)- and (S)-6-chloro-2-hexanol. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the accurate determination of enantiomeric purity is a critical aspect of process development, quality control, and regulatory compliance in the pharmaceutical industry. This guide details the primary analytical techniques employed for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Workflow for Enantiomeric Purity Assessment

The determination of enantiomeric excess (% ee) for 2-Hexanol, 6-chloro- follows a systematic workflow, from sample preparation to data analysis and interpretation. The choice of analytical technique often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Caption: Workflow for the enantiomeric purity assessment of 2-Hexanol, 6-chloro-.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. For alcohols like 2-Hexanol, 6-chloro-, derivatization is often employed to improve volatility and chromatographic performance. Acetylation is a common and effective derivatization strategy.[1][2]

Experimental Protocol: Acetylation and Chiral GC Analysis

Objective: To determine the enantiomeric excess of 2-Hexanol, 6-chloro- by converting it to its acetate ester followed by separation on a chiral GC column.

Materials:

-

2-Hexanol, 6-chloro- sample

-

Acetic acid

-

Iodine (catalyst)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

GC instrument with Flame Ionization Detector (FID)

-

Chiral GC column (e.g., CP Chirasil-DEX CB)[1]

Procedure:

-

Derivatization (Acetylation):

-

In a sealed vial, mix 2-Hexanol, 6-chloro- (1 mmol), acetic acid (1.5 mmol), and a catalytic amount of iodine (0.03 mmol).[1]

-

Heat the mixture at 100°C for 4-24 hours. The reaction progress can be monitored by taking aliquots and analyzing on a standard achiral GC column.[1]

-

After cooling, dissolve the reaction mixture in dichloromethane (1 mL).

-

Wash the organic solution with a saturated sodium bicarbonate solution to neutralize excess acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution containing the 2-hexyl acetate, 6-chloro- enantiomers is ready for GC analysis.

-

-

Chiral GC Analysis:

-

Inject an aliquot (e.g., 1 µL) of the prepared solution into the GC.

-

Perform the analysis using the conditions outlined in Table 1.

-

Data Presentation: Chiral GC of 2-Hexyl acetate, 6-chloro-

| Parameter | Value | Reference |

| Chromatographic Column | ||

| Stationary Phase | CP Chirasil-DEX CB (modified β-cyclodextrin) | [1] |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness | [1] |

| GC Conditions | ||

| Carrier Gas | Hydrogen | [1] |

| Flow Rate | 80 cm/s | [1] |

| Injector Temperature | 230°C | [1] |

| Detector Temperature (FID) | 250°C | [1] |

| Oven Temperature Program | Isothermal at a temperature optimized for separation (e.g., 100-140°C) | |

| Expected Results | ||

| Retention Time (R-enantiomer) | tR1 | |

| Retention Time (S-enantiomer) | tR2 | |

| Separation Factor (α = tR2/tR1) | > 1.05 | |

| Resolution (Rs) | > 1.5 for baseline separation |

Note: The elution order and specific retention times will need to be determined empirically.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile approach for enantiomeric separations and can be performed in two primary modes: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral stationary phase.

Experimental Protocol: Direct Chiral HPLC

Objective: To separate the enantiomers of 2-Hexanol, 6-chloro- directly on a chiral stationary phase.

Materials:

-

2-Hexanol, 6-chloro- sample

-

HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

HPLC instrument with UV detector

-

Polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

Procedure:

-

Sample Preparation: Dissolve a known concentration of 2-Hexanol, 6-chloro- in the mobile phase.

-

Chromatographic Screening:

-

Screen different chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phase compositions. A common starting point is a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol).[3]

-

Analyze the separation under isocratic conditions.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).

-

Data Presentation: Direct Chiral HPLC

| Parameter | Condition 1 | Condition 2 | Reference |

| Chromatographic Column | Chiralcel® OD-H | Chiralpak® AD-H | [3] |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (95:5, v/v) | [3] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [3] |

| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength (e.g., 210 nm) | |

| Expected Retention Times | tR1, tR2 | tR1', tR2' | |

| Resolution (Rs) | > 1.5 | > 1.5 |

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), is a powerful method for determining enantiomeric excess. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for chiral alcohols.[4][5]

Experimental Protocol: Mosher's Ester Formation and NMR Analysis

Objective: To determine the enantiomeric excess of 2-Hexanol, 6-chloro- by forming diastereomeric Mosher's esters and analyzing the resulting NMR spectrum.

Materials:

-

2-Hexanol, 6-chloro- sample

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

-

Anhydrous pyridine or other suitable base

-

Deuterated chloroform (CDCl3)

-

NMR spectrometer

Procedure:

-

Mosher's Ester Formation:

-

Dissolve the 2-Hexanol, 6-chloro- sample in anhydrous pyridine in an NMR tube.

-

Add a slight excess of (R)-Mosher's acid chloride to the solution.

-

Allow the reaction to proceed to completion at room temperature. The formation of the ester can be monitored by TLC or NMR.

-

-

NMR Analysis:

-

Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the reaction mixture in CDCl3.

-

Identify signals corresponding to the two diastereomeric esters. Protons or the fluorine atoms in close proximity to the newly formed stereocenter will exhibit different chemical shifts for each diastereomer.

-

Integrate the corresponding signals for each diastereomer to determine their ratio, which directly corresponds to the enantiomeric ratio of the original alcohol.[4]

-

Data Presentation: NMR Analysis of Mosher's Esters

| Parameter | Diastereomer 1 (from R-alcohol) | Diastereomer 2 (from S-alcohol) | Reference |

| ¹H NMR Chemical Shift (δ) | [6] | ||

| Proton adjacent to ester oxygen | δ₁ | δ₂ | |

| ¹⁹F NMR Chemical Shift (δ) | [4] | ||

| CF₃ group | δ₃ | δ₄ | |

| Enantiomeric Excess Calculation | % ee = [ | Integral₁ - Integral₂ | / (Integral₁ + Integral₂)] x 100 |

Conclusion

The enantiomeric purity of 2-Hexanol, 6-chloro- can be reliably determined using a variety of analytical techniques. Chiral GC, particularly after derivatization, offers high resolution for this volatile compound. Chiral HPLC provides a versatile platform with a wide range of available chiral stationary phases. NMR spectroscopy with a chiral derivatizing agent like Mosher's acid offers a robust method for direct determination of the enantiomeric ratio without the need for chromatographic separation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample throughput, required accuracy, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for the development and implementation of methods for the enantiomeric purity assessment of 2-Hexanol, 6-chloro-.

References

- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Hexanol, 6-chloro-

This technical guide provides a comprehensive overview of the known and potential stability and degradation pathways of 2-Hexanol, 6-chloro-. Due to the limited publicly available stability data for this specific compound, this guide also draws upon information from analogous structures and outlines experimental protocols for its stability assessment.

Chemical and Physical Properties

2-Hexanol, 6-chloro- is a bifunctional organic molecule containing both a secondary alcohol and a primary alkyl chloride. Its chemical and physical properties are summarized below. The (R)-enantiomer is a common chiral building block in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C6H13ClO | [2] |

| Molecular Weight | 136.62 g/mol | [2] |

| CAS Number | 18804-33-6 (racemate), 154885-33-3 ((R)-enantiomer) | [2][3] |

| IUPAC Name | 6-chlorohexan-2-ol | [3] |

| Synonyms | 1-Chlorohexan-5-ol | [3] |

| Physical State | Colorless to pale yellow liquid | [4] |

| Solubility | Limited solubility in water; miscible with common organic solvents. | [4] |

Stability Profile

Safety Data Sheets (SDS) for 2-Hexanol, 6-chloro- and its isomers indicate that the compound is stable under normal storage conditions.[5][6] However, certain conditions and materials are incompatible and can lead to degradation.

Conditions to Avoid:

Incompatible Materials:

-

Strong bases[6]

-

Finely powdered metals[6]

-

Strong reducing agents[6]

-

Acid anhydrides[6]

-

Acid chlorides[6]

Hazardous Decomposition Products: Upon combustion or thermal decomposition, 2-Hexanol, 6-chloro- may produce:

Degradation Pathways

The bifunctional nature of 2-Hexanol, 6-chloro- allows for several potential degradation pathways, including intramolecular cyclization and oxidation. Biodegradation is also a plausible route, based on studies of similar chlorinated alcohols.

Chemical Degradation

Intramolecular Cyclization (Williamson Ether Synthesis)

Under basic conditions, the hydroxyl group of 2-Hexanol, 6-chloro- can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the electrophilic carbon at the C6 position and displacing the chloride ion. This intramolecular SN2 reaction results in the formation of a five-membered ring, specifically a substituted tetrahydrofuran.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-6-chloro-2-hexanol from 6-chloro-2-hexanone

Introduction

(R)-6-chloro-2-hexanol is a valuable chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereoselective synthesis from the prochiral ketone, 6-chloro-2-hexanone, is a critical step that can be achieved through both chemocatalytic and biocatalytic methods. This document provides detailed application notes and protocols for two effective methods: asymmetric hydrogenation using a chiral ruthenium catalyst and whole-cell biocatalytic reduction using an alcohol dehydrogenase.

Method 1: Asymmetric Hydrogenation using a Ru/(R)-BINAP Catalyst

Asymmetric hydrogenation with a chiral ruthenium complex, specifically one containing the (R)-BINAP ligand, is a robust method for the enantioselective reduction of ketones.[1] This approach, pioneered by Noyori, offers high enantioselectivity and is applicable to a wide range of substrates.[2][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Catalyst | RuCl₂[(R)-BINAP] | General Noyori Protocol |

| Substrate | 6-chloro-2-hexanone | Adapted Protocol |

| Solvent | Ethanol | [2] |

| Temperature | 80 °C | [2] |

| H₂ Pressure | 50 psi | [2] |

| Substrate/Catalyst Ratio | 500:1 (mol/mol) | [2] |

| Reaction Time | 6 hours | [2] |

| Yield | >95% (expected) | [2] |

| Enantiomeric Excess (e.e.) | >98% (R) (expected) | [2] |

Experimental Protocol

Materials:

-

6-chloro-2-hexanone

-

[RuCl₂(p-cymene)]₂

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Anhydrous, degassed ethanol

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas (high purity)

-

Standard Schlenk line and glassware

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol equivalent) and (R)-BINAP (2.2 mol equivalents) to a Schlenk flask.

-

Add anhydrous, degassed ethanol to dissolve the solids.

-

Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

-

Hydrogenation Reaction:

-

In a separate flask, dissolve 6-chloro-2-hexanone (500 mol equivalents relative to the ruthenium precursor) in anhydrous, degassed ethanol.

-

Add a solution of potassium tert-butoxide in ethanol (2 mol equivalents relative to the ruthenium precursor).

-

Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to 50 psi.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

-

Work-up and Purification:

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-6-chloro-2-hexanol.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Analyze the enantiomeric excess by chiral HPLC or GC.

-

Experimental Workflow

Caption: Asymmetric hydrogenation workflow.

Method 2: Whole-Cell Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the reduction of ketones. The ADH from Lactobacillus kefir is known to exhibit anti-Prelog selectivity, making it suitable for the synthesis of (R)-alcohols.[4][5] Utilizing a whole-cell system, such as recombinant E. coli expressing the L. kefir ADH, simplifies the process by providing in situ regeneration of the required NAD(P)H cofactor.[6]

Quantitative Data Summary